

Technical Support Center: TDI-10229 In Vivo Applications

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Compound of Interest

Compound Name: TDI-10229

Cat. No.: B8210248

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing **TDI-10229** in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is **TDI-10229** and what is its primary mechanism of action?

TDI-10229 is a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.^{[1][2][3]} Its primary mechanism of action is to block the sAC enzyme, which is responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).^{[4][5]} sAC acts as a sensor for carbon dioxide (CO₂) and bicarbonate (HCO₃⁻), and its inhibition can modulate various downstream cellular processes that are dependent on cAMP signaling.^{[5][6]}

Q2: What are the key in vitro and in vivo potency measures for **TDI-10229**?

TDI-10229 has demonstrated nanomolar inhibition in both biochemical and cellular assays.^{[1][2][3]} Key potency values are summarized in the table below.

Assay Type	Target/Cell Line	IC50 Value
Biochemical Assay	Soluble Adenylyl Cyclase (sAC)	195 nM ^{[1][7]}
Cellular Assay	Human 4-4 cells	92 nM ^{[1][7]}

Q3: Is **TDI-10229** selective for soluble adenylyl cyclase (sAC)?

Yes, **TDI-10229** has been shown to be highly selective for sAC over the nine transmembrane adenylyl cyclases (tmACs).[2][6] It also showed no significant activity against a large panel of other kinases and common drug targets, indicating a low propensity for off-target effects.[2][6]

Troubleshooting In Vivo Formulations

Q4: I am having trouble dissolving **TDI-10229** for my in vivo experiment. What are the recommended formulation protocols?

Difficulty in dissolving **TDI-10229** for in vivo use is a common challenge. Below are two established protocols for preparing clear solutions of **TDI-10229**.

Protocol 1: Aqueous-Based Formulation

This protocol is suitable for general in vivo studies but should be used with caution for dosing periods longer than two weeks.[1]

Experimental Protocol:

- Prepare a stock solution of **TDI-10229** in DMSO (e.g., 20.8 mg/mL).
- To prepare a 1 mL working solution, take 100 μ L of the DMSO stock solution.
- Add 400 μ L of PEG300 to the DMSO solution and mix thoroughly.
- Add 50 μ L of Tween-80 and continue to mix until the solution is homogeneous.
- Finally, add 450 μ L of saline to bring the total volume to 1 mL.

This method should yield a clear solution with a concentration of at least 2.08 mg/mL.[1]

Protocol 2: Oil-Based Formulation

This formulation is an alternative for in vivo administration.

Experimental Protocol:

- Prepare a stock solution of **TDI-10229** in DMSO (e.g., 20.8 mg/mL).
- To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
- Add 900 µL of corn oil.
- Mix thoroughly until a clear solution is obtained.

This method also yields a clear solution with a concentration of at least 2.08 mg/mL.^[1]

Q5: What are the known pharmacokinetic properties of **TDI-10229** in mice?

Pharmacokinetic studies in mice have shown that **TDI-10229** is orally bioavailable.^{[2][3]} The key pharmacokinetic parameters following a single oral dose are detailed in the table below.

Dosage (Oral)	C _{max}	AUC	MRT	Bioavailability
5 mg/kg	15.5 µM	94 µgh/mL	3.95 hours	59% ^[2]
20 mg/kg	15.5 µM	94 µgh/mL	3.95 hours	N/A

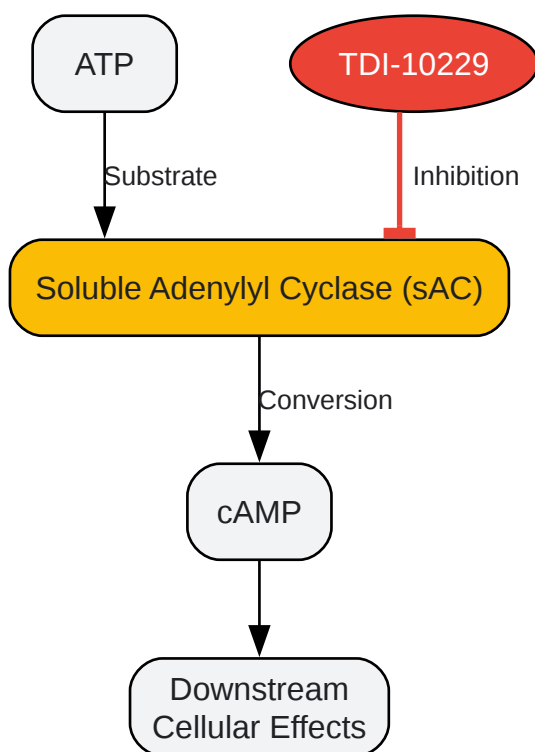
Note: The provided source for C_{max}, AUC, and MRT at 20 mg/kg appears to be identical to the 5 mg/kg data, which may be a typographical error in the source document. Researchers should verify this data.^[7]

Q6: Are there any known limitations or challenges when using **TDI-10229** in vivo?

While **TDI-10229** is a valuable tool, some studies have noted a short residence time for its binding to the sAC protein.^[6] This characteristic may make it challenging to maintain sufficient target engagement for certain long-term in vivo applications, such as its investigation as a male contraceptive.^{[6][8]} Researchers should consider the required duration of sAC inhibition for their specific experimental design.

Visual Guides

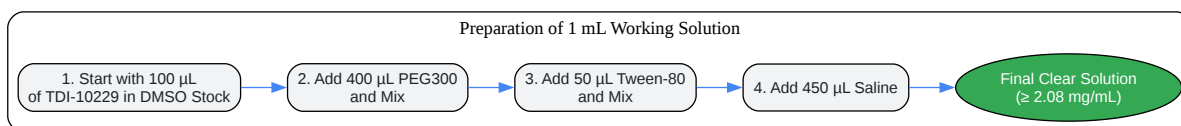
Signaling Pathway of TDI-10229



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Caption: Mechanism of action of **TDI-10229**.

Experimental Workflow for Aqueous Formulation



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Caption: Aqueous formulation workflow for **TDI-10229**.

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